(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)
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Overview
Description
(2Z,2’Z)-4,4’-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methanediylimino groups and oxobutenoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,2’Z)-4,4’-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Derivative: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline.
Introduction of Methanediylimino Groups: Aniline is reacted with formaldehyde and formic acid to introduce methanediylimino groups, forming a benzene derivative with these substituents.
Addition of Oxobutenoic Acid Moieties: The benzene derivative is then reacted with maleic anhydride under controlled conditions to introduce the oxobutenoic acid moieties, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,2’Z)-4,4’-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxobutenoic acid moieties to their corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z,2’Z)-4,4’-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid) is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (2Z,2’Z)-4,4’-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid) is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it valuable for developing high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2Z,2’Z)-4,4’-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z,2’Z)-2,2’-(1,4-phenylene)bis(3-(4-(dodecyloxy)phenyl)acrylonitrile): Known for its luminescent properties and used in optical devices.
1,4-bis(4-pyridylethynyl)benzene: Exhibits unique aggregation-induced emission properties.
2,5-disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzenes: Studied for their electrochemical properties.
Uniqueness
What sets (2Z,2’Z)-4,4’-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid) apart is its combination of methanediylimino and oxobutenoic acid groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in different fields.
Properties
Molecular Formula |
C16H16N2O6 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
(Z)-4-[[4-[[[(Z)-3-carboxyprop-2-enoyl]amino]methyl]phenyl]methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H16N2O6/c19-13(5-7-15(21)22)17-9-11-1-2-12(4-3-11)10-18-14(20)6-8-16(23)24/h1-8H,9-10H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/b7-5-,8-6- |
InChI Key |
WCZYSQMJODITDX-SFECMWDFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC(=O)O)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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